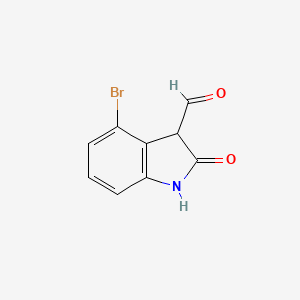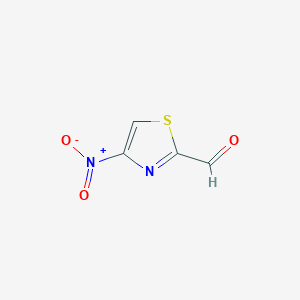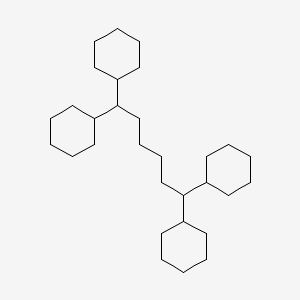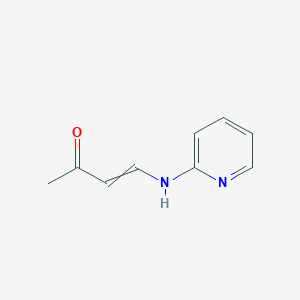
Ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 1st position, and an ethyl ester group at the 3rd position of the indole ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate typically involves the bromination of 1-methylindole followed by esterification. One common method starts with the bromination of 1-methylindole using bromine in the presence of a suitable solvent like acetic acid. The brominated product is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atom.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of 6-amino or 6-thio derivatives.
Oxidation: Formation of 6-bromo-1-methyl-1H-indole-3-carboxylic acid.
Reduction: Formation of 1-methyl-1H-indole-3-carboxylate.
Hydrolysis: Formation of 6-bromo-1-methyl-1H-indole-3-carboxylic acid.
Applications De Recherche Scientifique
Ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate depends on its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways involved can vary based on the specific application and target. In antiviral research, it may inhibit viral replication by interfering with viral enzymes .
Comparaison Avec Des Composés Similaires
Ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
6-Bromo-1-methyl-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
6-Bromo-1H-indole-3-carboxylate: Lacks the methyl group at the 1st position.
This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Propriétés
Formule moléculaire |
C12H12BrNO2 |
|---|---|
Poids moléculaire |
282.13 g/mol |
Nom IUPAC |
ethyl 6-bromo-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-12(15)10-7-14(2)11-6-8(13)4-5-9(10)11/h4-7H,3H2,1-2H3 |
Clé InChI |
DMAVHEVGSIWJKN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(C2=C1C=CC(=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13932853.png)


![4-[(Cyclopentylmethoxy)methyl]piperidine](/img/structure/B13932869.png)
![5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone](/img/structure/B13932882.png)

![Benzo[f][1,7]naphthyridine, 4,6-dioxide](/img/structure/B13932890.png)



![1-{4-[5-(3,4,5-Trimethoxyphenyl)pyridin-3-Yl]phenyl}piperazine](/img/structure/B13932910.png)



